4-acetamido-N-nonylbenzamide

Description

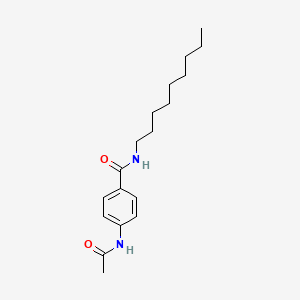

4-Acetamido-N-nonylbenzamide is a benzamide derivative featuring a nonyl (C₉H₁₉) alkyl chain attached to the benzamide nitrogen. The acetamido group at the para position of the benzene ring contributes to its electronic and steric properties.

Properties

Molecular Formula |

C18H28N2O2 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

4-acetamido-N-nonylbenzamide |

InChI |

InChI=1S/C18H28N2O2/c1-3-4-5-6-7-8-9-14-19-18(22)16-10-12-17(13-11-16)20-15(2)21/h10-13H,3-9,14H2,1-2H3,(H,19,22)(H,20,21) |

InChI Key |

GAHZSPQPSIBMKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-N-nonylbenzamide typically involves the acylation of nonylamine with 4-acetamidobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-N-nonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Alkylated derivatives.

Scientific Research Applications

4-Acetamido-N-nonylbenzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetamido-N-nonylbenzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the nonyl chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations

(a) 4-Acetamido-N-[2-(ethylamino)ethyl]benzamide ()

- Molecular Formula : C₁₃H₁₉N₃O₂

- Molecular Weight : 249.31 g/mol

- Key Features: Shorter ethylaminoethyl chain instead of nonyl.

- This compound, known as Deethylacecainide, is used in cardiac research, suggesting alkyl chain length influences tissue penetration and pharmacokinetics .

(b) 4-Acetamido-N-octadecylbenzamide ()

- Molecular Formula : Likely C₂₆H₄₄N₂O₂ (inferred from ’s octadecyl substituent).

- Key Features: Octadecyl (C₁₈H₃₇) chain, significantly longer than nonyl.

- Implications : Extended alkyl chains increase molecular weight and lipophilicity, which may enhance membrane binding but reduce aqueous solubility. Such derivatives are often explored in surfactant or lipid-based drug delivery systems .

Comparison Table: Alkyl Chain Effects

| Compound | Alkyl Chain | Molecular Weight (g/mol) | logP (Predicted) | Potential Application |

|---|---|---|---|---|

| 4-Acetamido-N-nonylbenzamide | Nonyl (C₉) | ~305 (estimated) | ~5.2 | Lipophilic drug candidates |

| 4-Acetamido-N-[2-(ethylamino)ethyl]benzamide | Ethylaminoethyl | 249.31 | ~2.1 | Cardiac research |

| 4-Acetamido-N-octadecylbenzamide | Octadecyl | ~424 (estimated) | ~9.8 | Surfactants/lipid systems |

Substituent Modifications on the Benzamide Core

(a) 4-Acetamido-N-methoxy-N-methylbenzamide ()

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 222.24 g/mol

- Key Features : Methoxy (OCH₃) and methyl (CH₃) groups on the benzamide nitrogen.

- The smaller substituents reduce steric hindrance compared to nonyl, favoring interactions with compact biological targets .

(b) 4-Acetamido-N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide ()

- Molecular Formula : C₁₉H₁₈ClN₂O₄ (estimated)

- Molecular Weight : ~377.8 g/mol

- Key Features : Chloro (Cl) and methoxy (OCH₃) substituents on the benzene ring.

- The acetylphenyl group adds aromatic stacking capability, useful in kinase inhibitor design .

Comparison Table: Substituent Effects

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | Nonyl (C₉H₁₉) | ~305 | High lipophilicity, membrane affinity |

| 4-Acetamido-N-methoxy-N-methylbenzamide | Methoxy, methyl | 222.24 | Moderate solubility, low steric hindrance |

| 4-Acetamido-N-(4-acetylphenyl)-5-chloro-... | Cl, OCH₃, acetylphenyl | ~377.8 | Enhanced reactivity, aromatic interactions |

Complex Derivatives with Additional Functional Groups

2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide ()

- Molecular Formula : C₂₁H₂₃ClN₂O₃

- Molecular Weight : 386.87 g/mol

- Key Features : Allyl, chlorobenzyl, and methoxyphenyl groups.

- Implications : The chlorobenzyl group enhances hydrophobic interactions, while the allyl group offers sites for further functionalization. This compound’s higher molecular weight and melting point (124.9–125.4°C) suggest stability in solid formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.